6-Hydroxy vs. 6-Oxo Core: Impact on Hydrogen-Bond Capacity and Drug-Likeness
The target compound bears a secondary alcohol at position 6 of the thiazolo[3,2-b][1,2,4]triazole core, whereas the closest commercially available comparator—5-[(3,5-dimethylpiperidin-1-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one (PubChem CID 132453458)—contains a carbonyl [1]. This oxidation-state difference is functionally significant: the hydroxyl form adds one hydrogen-bond donor (HBD), increasing the total HBD count from 0 to 1 and the topological polar surface area (tPSA) from 76.3 Ų (6-one) to a predicted ~96 Ų (6-ol), based on standard fragment contribution [1]. The 6-ol form is therefore expected to exhibit enhanced aqueous solubility and altered blood-brain barrier permeability relative to the 6-one, which may be advantageous for target engagement in hydrophilic binding pockets or disadvantageous for CNS penetration. Notably, no direct head-to-head experimental comparison of these two compounds has been published; this differentiation is inferred from well-validated medicinal chemistry principles.
| Evidence Dimension | Hydrogen-bond donor count / topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | HBD = 1 (predicted); tPSA ≈ 96 Ų (predicted from fragment addition of -OH vs =O) |
| Comparator Or Baseline | 5-[(3,5-Dimethylpiperidin-1-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one (CID 132453458): HBD = 0; tPSA = 76.3 Ų |
| Quantified Difference | ΔHBD = +1; ΔtPSA ≈ +20 Ų |
| Conditions | Computed physicochemical properties (PubChem/Cactvs); no experimental solubility or permeability data available for direct comparison |
Why This Matters
The altered hydrogen-bond profile directly impacts solubility, permeability, and target-binding pharmacophore requirements, making the 6-ol form a distinct chemical entity for SAR exploration rather than a substitute for the 6-one analog.
- [1] PubChem Compound Summary CID 132453458: 5-[(3,5-Dimethylpiperidin-1-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one. View Source
